2-bromo-N,N-dimethyl-4-nitroaniline
Overview
Description
“2-bromo-N,N-dimethyl-4-nitroaniline” is a chemical compound with the molecular formula C8H9BrN2O2 . It is used in various applications, including as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .
Molecular Structure Analysis
The molecular structure of “2-bromo-N,N-dimethyl-4-nitroaniline” consists of 8 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass is 243.98500 .Scientific Research Applications
Determination of Iodine Content
- Summary of the Application : 4-Bromo-N,N-dimethylaniline is used as an internal standard in the determination of iodine content . This can be applied to various substances, including pharmaceuticals, iodized table salt, and organic compounds found in milk and vegetables .
- Methods of Application or Experimental Procedures : While the exact procedures can vary depending on the specific sample being analyzed, the general process involves using 4-Bromo-N,N-dimethylaniline as an internal standard in a chemical assay. This assay can then measure the amount of iodine present in the sample, whether it’s present as iodide, iodate, or covalently bound to organic compounds .
- Results or Outcomes : The results of these assays provide a quantitative measure of the iodine content in the sample. This can be important for quality control in pharmaceutical manufacturing, ensuring the correct iodine content in iodized table salt, or monitoring the iodine content in food products .
Safety And Hazards
“2-bromo-N,N-dimethyl-4-nitroaniline” is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
2-bromo-N,N-dimethyl-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITKZBWMJBVSID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397196 | |
Record name | 2-bromo-N,N-dimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N,N-dimethyl-4-nitroaniline | |
CAS RN |
64230-23-5 | |
Record name | 2-bromo-N,N-dimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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